1-(4-Methylphenyl)pyrrolidin-3-amine
Overview
Description
1-(4-Methylphenyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of the 4-methylphenyl group in this compound enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that depends on the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents .
Preparation Methods
The synthesis of 1-(4-Methylphenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. Another approach involves the use of 4-methylphenylacetonitrile as a starting material, which undergoes a reductive amination with pyrrolidine in the presence of a catalyst like palladium on carbon.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Methylphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylphenyl)pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
1-(4-Methylphenyl)pyrrolidin-3-amine can be compared with other similar compounds such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.
4-Methylpyrrolidine: A pyrrolidine ring with a methyl group at the 4-position.
1-Phenylpyrrolidin-3-amine: A pyrrolidine ring with a phenyl group at the 1-position and an amine group at the 3-position.
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-4-11(5-3-9)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBFNTQWVBGVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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